Antibacterial Potency of 1-Cinnamoylpyrrolidine Versus Cinnamic Acid
1-Cinnamoylpyrrolidine demonstrates superior antibacterial potency compared to its precursor cinnamic acid. In a study evaluating compounds derived from Alpinia malaccensis rhizomes, 1-cinnamoylpyrrolidine exhibited the strongest minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values among all tested compounds, with a value of 0.5 mg/mL against all five bacterial strains tested (E. coli, P. aeruginosa, B. subtilis, S. aureus, and MRSA) [1]. In comparative analyses, 1-cinnamoylpyrrolidine displayed stronger antibacterial action than its precursor, cinnamic acid .
| Evidence Dimension | Antibacterial potency (MIC and MBC) |
|---|---|
| Target Compound Data | MIC = 0.5 mg/mL; MBC = 0.5 mg/mL |
| Comparator Or Baseline | Cinnamic acid (quantitative data not specified in available abstract; qualitative comparison of stronger action) |
| Quantified Difference | 1-Cinnamoylpyrrolidine exhibited the strongest MIC and MBC values among all tested compounds; stronger action than cinnamic acid |
| Conditions | Five bacterial strains: E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA |
Why This Matters
For antibacterial screening programs, 1-cinnamoylpyrrolidine provides a more potent starting scaffold than cinnamic acid, potentially reducing the amount of compound required for assay development.
- [1] Meilawati, L., Saepudin, E., Ernawati, T. Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizomes. International Journal of Agriculture and Biology, 2023, 30(6), 449-454. View Source
